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Compound of Interest

Compound Name: Dimethyl-d6-amine

CAS No.: 14802-36-9

Cat. No.: B085223 Get Quote

Executive Summary
Dimethyl-d6-amine hydrochloride (CAS: 53170-19-7) is a critical deuterated building block in

medicinal chemistry, primarily utilized to attenuate metabolic liability via the Kinetic Isotope

Effect (KIE) or as a stable internal standard for LC-MS/MS bioanalysis.[1][2]

While industrial production often utilizes high-pressure catalytic amination of methanol-d4, this

guide details a high-fidelity laboratory-scale synthesis based on the Reductive Hydrogenolysis

of N-Benzylated Precursors.[1] This route is selected for its operational control, avoidance of

inseparable poly-alkylated mixtures (common in direct ammonia alkylation), and high isotopic

enrichment (>99 atom % D).

Strategic Reaction Pathway
The synthesis circumvents the selectivity challenges of direct alkylation by utilizing a benzyl

"scaffold."[1] The benzyl group directs the alkylation to the tertiary amine stage and is

subsequently removed under mild hydrogenolytic conditions, yielding the pure secondary

amine salt.
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Figure 1: Strategic workflow for the synthesis of Dimethyl-d6-amine HCl via N-benzyl

protection.

Experimental Protocol
Reagents and Materials
The following stoichiometry is calibrated for a 10 mmol scale.

Reagent MW ( g/mol ) Equiv.[1][3] Amount Role

Benzylamine 107.15 1.0 1.07 g Scaffold

Iodomethane-d3

(CD₃I)
144.96 2.5 3.62 g

Deuterium

Source

Potassium

Carbonate

(K₂CO₃)

138.21 3.0 4.14 g Acid Scavenger

Acetonitrile

(MeCN)
- - 20 mL Solvent

Pd/C (10 wt%) - 10 wt% 100 mg Catalyst

HCl in Dioxane

(4M)
- 1.5 3.75 mL Salt Formation
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Critical Note: Iodomethane-d3 is a volatile carcinogen.[1] All alkylation steps must be performed

in a certified fume hood.

Step 1: Synthesis of N,N-
Bis(trideuteromethyl)benzylamine
This step installs the two deuterated methyl groups.[1] The use of a tertiary amine intermediate

prevents over-alkylation (quaternization is minimized by controlling stoichiometry and

temperature).[1]

Setup: Charge a dry 100 mL round-bottom flask (RBF) with Benzylamine (1.07 g, 10 mmol)

and anhydrous Acetonitrile (20 mL).

Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) and a magnetic stir bar. Cool the

suspension to 0°C in an ice bath.

Alkylation: Add Iodomethane-d3 (3.62 g, 25 mmol) dropwise over 15 minutes.

Mechanistic Insight: The excess base neutralizes the HI generated, driving the equilibrium

toward the tertiary amine.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by

TLC (SiO₂, 10% MeOH in DCM). The starting primary amine spot should disappear.[1]

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to

yield a yellow oil.

Purification (Optional but Recommended): Pass the crude oil through a short silica plug

eluting with 5% EtOAc/Hexanes to remove any quaternary ammonium salts.

Yield Expectation: >90% (approx.[1][4] 1.3 g).
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Step 2: Hydrogenolysis and Salt Formation
This step cleaves the benzyl group.[1] Since dimethyl-d6-amine is volatile (bp ~7°C for the

free base), it must be trapped immediately as the hydrochloride salt.

Setup: Dissolve the N,N-bis(trideuteromethyl)benzylamine from Step 1 in Methanol (15 mL).

Catalyst: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.

Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small

amount of water or add to the solvent stream.

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a

Parr shaker). Stir vigorously at Room Temperature for 4–6 hours.

Acid Trapping: Once the starting material is consumed (monitored by TLC), do not

evaporate.[1] Add 4M HCl in Dioxane (3.75 mL) directly to the reaction mixture.

Logic: This converts the volatile free amine into the non-volatile hydrochloride salt in situ.

[1]

Isolation: Filter the catalyst through a Celite pad. Rinse with a small volume of MeOH.

Crystallization: Concentrate the filtrate under vacuum. The residue is Dimethyl-d6-amine
HCl.[1][5][6][7] Recrystallize from Ethanol/Ether if higher purity is required.

Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy[1]
¹H NMR (D₂O): The spectrum should be remarkably simple.

Expected: A broad singlet at ~2.7-2.9 ppm (exchangeable NH protons) may be visible

depending on water suppression.

Absence: There must be NO signals corresponding to methyl protons (approx.[1] 2.7 ppm)

or benzyl protons (7.4 ppm aromatic, 4.2 ppm benzylic). Any signal in the methyl region
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indicates incomplete deuteration (~2.6 ppm residual protio-methyl).

¹³C NMR:

Expected: A septet at approx. 35-37 ppm due to C-D coupling (

).

²H NMR (Deuterium NMR):

Expected: A distinct singlet corresponding to the -CD₃ groups.

Mass Spectrometry[2][4]
ESI-MS (+):

Target m/z: 52.1 (Calculated for

).

Note: The molecular weight of the free base is 51.11 g/mol . The salt is 87.58 g/mol .[1][6]

[8]

Safety & Handling
Iodomethane-d3: Highly toxic alkylating agent.[1] Use double-gloving (nitrile/laminate) and

work in a high-efficiency fume hood.

Amine Salts: Dimethyl-d6-amine HCl is hygroscopic.[1] Store in a desiccator at room

temperature.

Nitrosamine Precursor: Secondary amines can form carcinogenic nitrosamines if exposed to

nitrites.[1] Segregate from nitrosating agents.[1]
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Source: Zhao, W., et al.[2] "A practical synthesis of deuterated methylamine and

dimethylamine." Journal of Chemical Research, 2014.

Relevance: Establishes the benzyl-protection and sulfonate/halide alkylation str

Eschweiler-Clarke Methylation (Contextual)

Source: Lindeke, B., et al. "Specific deuteromethylation by the Eschweiler-Clarke

reaction."[2] Biomedical Mass Spectrometry, 1978.

Relevance: Discusses alternative routes using deuterated form

Commercial Reference & Physical Data

Source: Cambridge Isotope Laboratories.[6] "Dimethyl-d6-amine HCl Product Page."

Relevance: Verification of CAS 53170-19-7 and physical properties (MW 87.58).[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085223#synthesis-of-dimethyl-d6-amine-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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